2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline

Kinase Inhibition Anticancer Activity Target Engagement

Researchers sourcing novel triazoloquinazoline scaffolds face unquantifiable risk: near analogs frequently miss targets due to steep SAR sensitivity within this chemotype. This compound delivers the cyclopropyl-pyrazole motif absent from public comparator datasets. • Cyclopropyl-pyrazole at 2-position for scaffold-hopping & fragment-based campaigns • HPLC purity ≥95% with NMR identity confirmation; requires in-house target engagement assay • In stock (10-100 mg); bulk custom synthesis available on request

Molecular Formula C15H12N6
Molecular Weight 276.30 g/mol
Cat. No. B10887087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline
Molecular FormulaC15H12N6
Molecular Weight276.30 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)C3=NN4C=NC5=CC=CC=C5C4=N3
InChIInChI=1S/C15H12N6/c1-2-4-11-10(3-1)15-17-14(20-21(15)8-16-11)13-7-12(18-19-13)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,19)
InChIKeyYPMWDPDHTNWKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Classification and Procurement Context


The compound 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline belongs to the broader [1,2,4]triazolo[1,5-c]quinazoline chemotype, a heterocyclic scaffold recognized in medicinal chemistry for its presence in kinase inhibitors, adenosine receptor antagonists, and BMP pathway amplifiers [1]. The structure features a cyclopropyl-substituted pyrazole at the 2-position of the triazoloquinazoline core. However, no primary research article, patent, or reputable database entry providing specific biological, physicochemical, or pharmacological characterization of this exact compound could be identified from allowed sources.

Scaffold-hopping and kinase-targeted library design
Cyclopropyl-pyrazole motif lacks SAR data in public domain
Selection should be paired with in-house functional screening

Why Generic Substitution Is Not Feasible


Within the [1,2,4]triazolo[1,5-c]quinazoline family, even modest structural modifications produce profound shifts in target engagement. For example, the adenosine antagonist CGS 15943 loses selectivity entirely when the N5-substituent is altered, while distal aryl variations in the Kovalenko anticancer series shifted GI50 values from >100 µM to low micromolar [1][2]. The cyclopropyl-pyrazole motif is absent from published comparator datasets, meaning no class-level SAR extrapolation can substitute for compound-specific data. Procurement of a near analog without identical substitution therefore carries an unquantifiable risk of target-miss and inactive material.

Analog substitution
Minor substituent changes on triazoloquinazoline core can abolish target engagement, as shown with CGS 15943 analogs.
Absent comparator data
Cyclopropyl-pyrazole variant is not represented in published SAR datasets; class-level extrapolation is unreliable.
Uncharacterized profile
No kinase inhibition, selectivity, or ADME data exist; risk of inactive or off-target material is unquantifiable.

Quantitative Differentiation Evidence


Comparative Biological Activity Data

A systematic search of PubMed, USPTO, and Google Patents returned no quantitative biological assay data for 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline. The closest class-level reference, Kovalenko et al. 2013, reported anticancer GI50 values for a library of 2-substituted triazolo[1,5-c]quinazolines, but the cyclopropyl-pyrazole substituent was not among the tested compounds [1]. In the absence of a direct comparator, no differential claim can be substantiated.

Biological Activity
Class-level
No data available
Procurement cannot be differentiated from other triazoloquinazolines
Only class-level GI50 from Kovalenko series; cyclopropyl variant untested
Kinase Inhibition Anticancer Activity Target Engagement

Physicochemical and ADME Data

No experimentally measured logP, solubility, permeability, metabolic stability, or plasma protein binding data for 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline were identified. The only reported physicochemical property is a calculated molecular weight of 276.30 g/mol from a vendor catalog, but this lacks experimental verification and offers no comparator baseline [1]. In silico predictions for the broader triazoloquinazoline class indicate significant property variability depending on the 2-substituent, underscoring the need for compound-specific measurements.

Physicochemical / ADME
Vendor catalog
MW 276.30 g/mol (calculated)
No experimental logP, solubility, or ADME data
Property variability across class precludes extrapolation
Physicochemical Properties ADME Drug-likeness

Selectivity and Kinase Profiling Data

No kinase inhibition panel, selectivity score, or off-target screening data for 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline appears in any public database. In contrast, the structurally related triazolo[1,5-c]quinazoline kinase inhibitor scaffold, as exemplified by compounds in patent US20240076297, has demonstrated nanomolar affinity for adenosine A2B receptors (IC50 = 18.2 nM) [1]. However, the exact substitution pattern dictates selectivity, and no inference can be drawn for the cyclopropyl-pyrazole analog.

Kinase Selectivity
Class-level inference
No profiling data
Selectivity profile unknown; class analogs show nanomolar A2B affinity but SAR is strict
Not suitable for target-based procurement without primary screening
Kinase Selectivity Off-target Activity Polypharmacology

Application Scenarios


Scaffold-Hopping Starting Point

Given the documented kinase inhibitory and anticancer activities of the broader triazolo[1,5-c]quinazoline class, this compound may serve as a starting point for scaffold-hopping or fragment-based campaigns, but only if accompanied by in-house screening to establish baseline activity [1]. The cyclopropyl group is a recognized bioisostere for isopropyl and can improve metabolic stability, but this remains unverified for this specific scaffold [1].

Chemical Biology Tool Compound

The triazolo[1,5-c]quinazoline core has produced potent tool compounds such as CGS 15943 (adenosine antagonist) and BMP pathway amplifiers [1][2]. Before committing to procurement, users should require the vendor to supply at minimum: HPLC purity ≥95%, NMR identity confirmation, and a preliminary kinase inhibition panel or target engagement assay, as no public data exist for this compound [1].

Target-Based Drug Discovery

In the absence of any IC50, Ki, EC50, selectivity, ADME, or in vivo data, this compound cannot be recommended for target-based lead optimization, SAR expansion, or in vivo efficacy studies [1]. Procuring teams should consider structurally characterized analogs such as those disclosed in patent US20240076297, which have validated kinase inhibition profiles [3].

Application
Selection Property
Validation Focus
Scaffold-hopping starting point
Cyclopropyl bioisostere, triazoloquinazoline core
In-house screening for baseline activity
Chemical biology tool compound
Purity ≥95%, NMR identity confirmation
Preliminary kinase panel or target engagement assay
Target-based drug discovery
Validated kinase inhibition profile, ADME data
IC50, selectivity, and in vivo data from characterized analogs
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